[2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate
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Overview
Description
[2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate: is a complex organic compound with the molecular formula C18H19NO5S2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate typically involves the following steps:
Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholine-4-carbothioyl intermediate.
Coupling with 2-Bromophenyl 4-Methoxybenzenesulfonate: The intermediate is then coupled with 2-bromophenyl 4-methoxybenzenesulfonate under suitable conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity and affecting metabolic pathways . Additionally, its aromatic rings and functional groups allow it to interact with various biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
[2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate: can be compared with other morpholine derivatives, such as morpholine-4-carbothioyl phenyl sulfonates and morpholine-4-carbothioyl phenyl methanesulfonates .
Uniqueness:
Structural Features: The presence of both a morpholine ring and a methoxybenzenesulfonate moiety makes it unique compared to other morpholine derivatives.
Reactivity: Its ability to undergo a wide range of chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.
Properties
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-22-14-6-8-15(9-7-14)26(20,21)24-17-5-3-2-4-16(17)18(25)19-10-12-23-13-11-19/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIPQMXKQNSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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